1-(2,4-Bis(trifluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(trifluoromethyl)phenyl)propan-1-one is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. The molecular formula of this compound is C11H8F6O, and it has a molecular weight of 270.17 g/mol .
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,4-Bis(trifluoromethyl)phenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4-Bis(trifluoromethyl)phenyl)propan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
1-(2,4-Bis(trifluoromethyl)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(trifluoromethyl)phenyl)propan-1-one: This compound has only one trifluoromethyl group, making it less lipophilic and potentially less potent in certain applications.
1-(2,4-bis-benzyloxy-3-trifluoromethyl-phenyl)-2-methyl-propan-1-one: This compound has additional benzyloxy groups, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its dual trifluoromethyl groups, which provide enhanced stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H8F6O |
---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O/c1-2-9(18)7-4-3-6(10(12,13)14)5-8(7)11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
WTMUYLQRHUZZAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.